molecular formula C15H13N7O3 B2486001 2-methyl-6-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1327575-34-7

2-methyl-6-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2486001
CAS RN: 1327575-34-7
M. Wt: 339.315
InChI Key: HIHMBCPPVUKHNA-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals known for their diverse chemical reactions and potential for various applications due to their unique structural features. These features allow for the exploration of novel synthetic pathways and the investigation of their physical and chemical properties.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions that can include the formation of 1,2,4-triazines, oxadiazoles, and other related heterocycles. For example, the reaction of hydrazide with carbon disulfide in the presence of potassium hydroxide can lead to 1,3,4-oxadiazole derivatives, showcasing a typical synthetic route for related compounds (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectral data and alternate synthesis methods. For instance, heterocycles from pyrazoloylhydroximoyl chloride have been synthesized, with structures established based on spectral data (Zohdi, Osman, & Abdelhamid, 1997).

Chemical Reactions and Properties

The chemical reactivity of pyridazine derivatives allows for a wide range of subsequent reactions, leading to various compounds with potential biological activity. For example, the reaction of a pyridazine derivative with phenyl isothiocyanate can provide thiosemicarbazide derivatives, which can undergo further reactions to form triazole derivatives (El-Mariah, Hosny, & Deeb, 2006).

Scientific Research Applications

Pyridazine Derivatives and Antimicrobial Activity

Pyridazine derivatives, which share a portion of the molecular backbone with the compound , have been studied for their antimicrobial properties. The synthesis of certain 3-substituted pyridazino derivatives has demonstrated potential antimicrobial activity. This suggests that modifications on the pyridazine ring, similar to those in the target compound, may offer valuable biological activity (El-Mariah, Hosny, & Deeb, 2006).

Oxadiazole Derivatives and Biological Applications

Oxadiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of a 1,2,4-oxadiazol moiety within the compound suggests potential for such activities. Studies on oxadiazole derivatives highlight their utility in designing new therapeutic agents (Martins, Frizzo, Moreira, Buriol, & Machado, 2009).

Heterocyclic Chemistry and Drug Design

The inclusion of multiple heterocyclic rings in the compound points to its significance in drug design and discovery. Heterocycles like pyridazine, oxadiazole, and azetidine are pivotal in medicinal chemistry for developing drugs with specific biological targets. The structural diversity and electronic properties of these rings offer a broad range of interaction possibilities with biological targets, underscoring their potential in scientific research applications (Davies, 1992).

Synthesis and Characterisation of Derivatives

The synthesis and characterization of heterocyclic compounds, including those containing pyrazine and oxadiazole derivatives, are crucial for understanding their chemical properties and potential applications. Research in this area provides insights into the methodologies for constructing complex molecules and evaluating their potential in various scientific fields, including pharmacology and material science (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).

properties

IUPAC Name

2-methyl-6-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O3/c1-21-12(23)3-2-10(19-21)15(24)22-7-9(8-22)14-18-13(20-25-14)11-6-16-4-5-17-11/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHMBCPPVUKHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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